Desmethylene cis-Tadalafil is a chemical compound with the molecular formula and is recognized as a derivative of Tadalafil, a well-known phosphodiesterase type 5 inhibitor primarily used for treating erectile dysfunction and pulmonary arterial hypertension. The compound features a unique structural configuration characterized by the absence of a methylene bridge in the Tadalafil molecule, which contributes to its distinct pharmacological properties and biological activity.
The synthesis pathways often utilize starting materials such as D-tryptophan methyl ester hydrochloride and piperonylaldehyde, undergoing several steps including Pictet-Spengler cyclization, acylation, and subsequent aminolysis to yield the final product .
Desmethylene cis-Tadalafil exhibits biological activity that is closely related to that of its parent compound Tadalafil. It acts as a phosphodiesterase type 5 inhibitor, leading to increased levels of cyclic guanosine monophosphate in smooth muscle cells. This results in vasodilation and improved blood flow, making it effective for treating erectile dysfunction. Additionally, preliminary studies suggest potential applications in managing pulmonary hypertension due to its vasodilatory effects .
The synthesis of Desmethylene cis-Tadalafil typically involves several key steps:
This multi-step synthesis can yield high purity products, with reported yields reaching up to 94-96% under optimized conditions .
Desmethylene cis-Tadalafil has potential applications primarily in:
Its unique properties may also lend themselves to further investigation in treating other vascular-related conditions.
Interaction studies have shown that Desmethylene cis-Tadalafil can interact with various enzymes and receptors involved in the vasodilation process. Notably, it may be metabolized by cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism. Understanding these interactions is vital for assessing potential drug-drug interactions and optimizing therapeutic regimens involving this compound .
Desmethylene cis-Tadalafil shares structural similarities with other compounds in the phosphodiesterase inhibitor class. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tadalafil | Methylene bridge present | Potent phosphodiesterase type 5 inhibitor |
| Sildenafil | Contains a different heterocyclic structure | Phosphodiesterase type 5 inhibitor |
| Vardenafil | Similar core structure but distinct side chains | Phosphodiesterase type 5 inhibitor |
| Desmethyl Sildenafil | Lacks one methyl group | Similar mechanism but altered potency |
Desmethylene cis-Tadalafil's unique structural absence of the methylene bridge differentiates it from these compounds, potentially affecting its pharmacokinetics and pharmacodynamics.
The pharmacological activity of tadalafil analogues is highly dependent on stereochemistry. Desmethylene cis-Tadalafil retains the critical (6R,12aR) configuration observed in the parent compound, which is essential for binding to the enzymatic active site. Nuclear Overhauser Effect Spectroscopy (NOESY) and X-ray crystallography have confirmed that the cis orientation of the tetrahydro-β-carboline and diketopiperazine rings enhances molecular rigidity, favoring interactions with hydrophobic pockets in PDE5. Chiral chromatographic separation techniques, such as enantioselective high-performance liquid chromatography (HPLC), have been employed to isolate the cis isomer from trans-diastereomers, which exhibit reduced potency. For example, a study utilizing a Chiralpak IA column resolved cis-Desmethylene Tadalafil (6R,12aR) from its trans counterparts, demonstrating a retention time shift correlated with stereochemical differences.
The absolute configuration of the cis isomer was further validated through circular dichroism (CD) spectroscopy, which revealed distinct ellipticity patterns at 220 nm and 250 nm, consistent with the R configuration at both chiral centers. These findings underscore the importance of stereochemical precision in optimizing therapeutic efficacy.
The synthesis of Desmethylene cis-Tadalafil begins with a modified Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal. Unlike the parent tadalafil synthesis, which introduces a methyl group at position 6, this derivative omits the methylene bridge, necessitating alternative protecting groups. The reaction proceeds in nitromethane or acetonitrile under acidic conditions, yielding a cis-trans diastereomeric mixture. Solvent selection critically influences stereoselectivity; for instance, nitromethane promotes cis isomer precipitation due to its lower solubility, achieving a 60:40 cis-to-trans ratio.
Following cyclization, the intermediate undergoes chloroacetylation using chloroacetyl chloride in dichloromethane, followed by nucleophilic substitution with methylamine to form the diketopiperazine ring. A key deviation in Desmethylene cis-Tadalafil synthesis is the omission of the methyl group at position 6, achieved through selective dealkylation or by using a desmethylated tryptophan precursor. Final purification via recrystallization or flash chromatography ensures >98% enantiomeric excess.
Table 1: Key Synthetic Steps for Desmethylene cis-Tadalafil
| Step | Reagents/Conditions | Yield | Stereoselectivity (cis:trans) |
|---|---|---|---|
| Pictet-Spengler | Piperonal, D-tryptophan methyl ester, nitromethane, TFA | 70% | 60:40 |
| Chloroacetylation | Chloroacetyl chloride, triethylamine, CH₂Cl₂ | 92% | - |
| Aminolysis | Methylamine, methanol, 50°C | 70% | >98% cis |
Desmethylene cis-Tadalafil shares synthetic routes with other tadalafil derivatives but diverges in functional group manipulation. For example, Nortadalafil (C₂₁H₁₇N₃O₄) is synthesized via oxidative demethylation of tadalafil using potassium permanganate, whereas deuterated analogues like Tadalafil-d₃ incorporate deuterium during the Pictet-Spengler step using deuterated methylamine. In contrast, Desmethylene cis-Tadalafil-D₃ (C₂₁D₃H₁₆N₃O₄) introduces deuterium at the methyl position via deuterated chloroacetyl chloride, preserving the cis configuration while enhancing metabolic stability.
Crystallization-Induced Asymmetric Transformation (CIAT) has been applied to tadalafil analogues to enrich cis isomers. By controlling solvent polarity (e.g., toluene-nitromethane mixtures), the less soluble cis isomer precipitates, shifting the equilibrium toward its formation. This method contrasts with traditional chromatography, offering scalability for industrial production.
Deuterium labeling in Desmethylene cis-Tadalafil-D₃ serves as a tracer for pharmacokinetic studies. The three deuterium atoms are typically introduced at the methyl group attached to the diketopiperazine nitrogen. Strategies include:
Table 2: Deuterium-Labeled Tadalafil Analogues
| Compound | Molecular Formula | Deuterium Positions |
|---|---|---|
| Desmethylene cis-Tadalafil-D₃ | C₂₁D₃H₁₆N₃O₄ | N-methyl |
| Tadalafil-d₃ | C₂₂H₁₆D₃N₃O₄ | N-methyl |
| ent-Tadalafil-d₃ | C₂₂H₁₆D₃N₃O₄ | N-methyl (mirror configuration) |
Isotopic labeling does not alter the cis configuration but improves mass spectrometric detection limits, enabling precise quantification in biological matrices.
Desmethylene cis-Tadalafil represents a structurally modified derivative of the well-established phosphodiesterase type 5 inhibitor tadalafil, characterized by the absence of a methylene bridge in its molecular architecture [1]. The compound maintains the fundamental tetracyclic framework essential for phosphodiesterase type 5 recognition while exhibiting distinct binding characteristics due to its structural modifications [2].
The molecular formula of Desmethylene cis-Tadalafil is C21H19N3O4 with a molecular weight of 377.4 grams per mole, representing a reduction of 12 atomic mass units compared to its parent compound tadalafil [2] [3]. This structural alteration fundamentally influences its interaction profile with the phosphodiesterase type 5 catalytic domain, particularly affecting the spatial orientation within the enzyme's active site [1].
The compound demonstrates selective inhibition of phosphodiesterase type 5 through competitive binding at the catalytic site, where it competes with cyclic guanosine monophosphate for enzyme recognition [4] [5]. The mechanism involves high-affinity binding to the catalytic domain, which consists of three distinct subdomains: the amino-terminal cyclin-fold domain, the linker helical domain, and the carboxyl-terminal helical bundle where the active site resides [6].
Critical amino acid residues within the phosphodiesterase type 5 active site that contribute to inhibitor recognition include tyrosine-612, glutamine-817, and phenylalanine-820 [7]. These residues form essential contact points for inhibitor binding, with tyrosine-612 and glutamine-817 serving as major determinants for both cyclic guanosine monophosphate and inhibitor affinity [7]. Phenylalanine-820 contributes to selectivity through π-π stacking interactions with the aromatic portions of inhibitor molecules [8] [7].
Table 1: Comparative Properties of Desmethylene cis-Tadalafil and Related Phosphodiesterase Type 5 Inhibitors
| Compound | Molecular Formula | Molecular Weight (g/mol) | Phosphodiesterase Type 5 IC50 (nM) | Key Structural Difference |
|---|---|---|---|---|
| Desmethylene cis-Tadalafil | C21H19N3O4 | 377.4 | Not Available | No methylene bridge |
| cis-Tadalafil | C22H19N3O4 | 389.4 | 90 | Inactive stereoisomer |
| Tadalafil | C22H19N3O4 | 389.4 | 5 | Active parent compound |
| Sildenafil | C22H30N6O4S | 474.6 | 3.9 | Different scaffold |
| Vardenafil | C23H32N6O4S | 488.6 | 0.7 | Different scaffold |
The selectivity profile of Desmethylene cis-Tadalafil follows patterns observed in related tadalafil derivatives, where structural modifications influence binding specificity across different phosphodiesterase isoforms [9]. The compound's binding affinity is influenced by hydrophobic interactions within the enzyme's substrate pocket, which has an approximate depth of 10 angstroms and total volume of 330 cubic angstroms [6].
The allosteric regulation of phosphodiesterase type 5 by Desmethylene cis-Tadalafil involves complex interactions with the enzyme's regulatory domain, specifically the GAF-A domain that binds cyclic guanosine monophosphate with high affinity [10] [11]. This regulatory mechanism represents a critical aspect of phosphodiesterase type 5 function, where cyclic guanosine monophosphate binding to the GAF-A domain stimulates catalytic activity approximately 10-fold [11].
The GAF-A domain of phosphodiesterase type 5 consists of a central six-stranded antiparallel β-sheet structure with four α-helices, creating a well-defined binding pocket for cyclic guanosine monophosphate [10]. Key residues within this domain include aspartate-196, which provides nucleotide binding specificity through hydrogen bonding interactions with the guanine ring of cyclic guanosine monophosphate [10]. Serine-176 and tyrosine-236 contribute additional hydrogen bonding contacts that stabilize cyclic guanosine monophosphate binding [10].
The allosteric effect operates through a conformational change mechanism where cyclic guanosine monophosphate binding to the GAF-A domain enhances the affinity of the catalytic site for both substrate and inhibitors [11] [12]. This cooperative binding phenomenon explains why phosphodiesterase type 5 inhibitors demonstrate enhanced potency in the presence of elevated cyclic guanosine monophosphate levels [12].
Desmethylene cis-Tadalafil, similar to other phosphodiesterase type 5 inhibitors, benefits from this allosteric modulation through enhanced binding affinity at the catalytic site when cyclic guanosine monophosphate occupies the GAF-A domain [12]. The mechanism involves stabilization of an enzyme conformation that favors inhibitor binding, creating a positive feedback loop that amplifies inhibitory potency [11].
The downstream effects of phosphodiesterase type 5 inhibition by Desmethylene cis-Tadalafil involve elevation of intracellular cyclic guanosine monophosphate levels, leading to activation of protein kinase G [13] [11]. This activation cascade subsequently influences multiple cellular processes including smooth muscle relaxation through phosphorylation of target proteins such as phospholamban [13].
Table 2: Critical Phosphodiesterase Type 5 Amino Acid Residues for Inhibitor Binding and Cyclic Guanosine Monophosphate Recognition
| Amino Acid Residue | Function | Effect of Mutation on Binding | Domain Location |
|---|---|---|---|
| Tyrosine-612 | Major cyclic guanosine monophosphate/inhibitor contact | 14-123 fold decrease | Catalytic site |
| Histidine-613 | Catalytic site | 2650-fold decrease in catalysis | Catalytic site |
| Glutamine-817 | Major hydrogen bonding | 63-511 fold decrease | Catalytic site |
| Phenylalanine-820 | π-π stacking interactions | 59-448 fold decrease | Catalytic site |
| Valine-782 | Hydrophobic pocket | 5.5-23 fold decrease | Catalytic site |
| Aspartate-196 (GAF-A) | Cyclic guanosine monophosphate selectivity | Loss of cyclic guanosine monophosphate selectivity | GAF-A regulatory |
| Serine-176 (GAF-A) | Cyclic guanosine monophosphate hydrogen bonding | Reduced cyclic guanosine monophosphate affinity | GAF-A regulatory |
| Tyrosine-236 (GAF-A) | Cyclic guanosine monophosphate hydrogen bonding | Reduced cyclic guanosine monophosphate affinity | GAF-A regulatory |
The cyclic guanosine monophosphate-protein kinase G signaling pathway represents the primary mechanism through which Desmethylene cis-Tadalafil exerts its biological effects [13]. Protein kinase G activation leads to phosphorylation of various target proteins, including ion channels and calcium-handling proteins, ultimately resulting in smooth muscle relaxation and vasodilation [13].
The structure-activity relationship profile of Desmethylene cis-Tadalafil reveals critical insights into the structural requirements for phosphodiesterase type 5 inhibitory activity [4] [5]. The compound's molecular architecture, characterized by the tetracyclic piperazinedione framework with a 3,4-dihydroxyphenyl substituent, maintains essential pharmacophoric elements while introducing structural modifications that influence binding characteristics [1] [4].
The absence of the methylene bridge distinguishes Desmethylene cis-Tadalafil from its parent compound tadalafil, resulting in altered spatial positioning within the phosphodiesterase type 5 active site [1]. This structural modification affects the compound's interaction with key amino acid residues, particularly those involved in hydrophobic contacts and hydrogen bonding networks [14] [8].
Stereochemical considerations play a crucial role in the structure-activity relationship of Desmethylene cis-Tadalafil [4]. The cis configuration around the piperazinedione ring system is essential for optimal phosphodiesterase type 5 binding, as demonstrated by the significantly reduced activity of trans isomers [4]. The (6R,12aR) absolute configuration represents the most active stereoisomer, consistent with structure-activity relationships observed across the tadalafil series [4].
The 3,4-dihydroxyphenyl substituent contributes significantly to phosphodiesterase type 5 binding affinity through hydrogen bonding interactions with active site residues [14] [8]. Structure-activity studies have identified this aromatic ring as a critical pharmacophoric element, with modifications to the hydroxyl group positioning substantially affecting inhibitory potency [8].
Molecular docking studies reveal that Desmethylene cis-Tadalafil adopts a binding conformation within the phosphodiesterase type 5 active site that differs from vardenafil but shares similarities with other tadalafil derivatives [14] [8]. The compound's tetracyclic core occupies the hydrophobic pocket formed by residues including phenylalanine-820, while the dihydroxyphenyl group extends toward the polar region of the active site [14] [8].
The structure-activity relationship extends to selectivity considerations, where specific structural features influence binding preferences across different phosphodiesterase isoforms [9]. The tadalafil scaffold, including Desmethylene cis-Tadalafil, demonstrates enhanced selectivity for phosphodiesterase type 5 over phosphodiesterase type 6 compared to sildenafil-based inhibitors [9] [15].
Comparative analysis with other phosphodiesterase type 5 inhibitors reveals that the piperazinedione ring system of Desmethylene cis-Tadalafil provides a distinct binding mode compared to the pyrazolopyrimidinone scaffold of sildenafil or the imidazotriazinone system of vardenafil [8]. These structural differences contribute to unique selectivity profiles and binding kinetics among different inhibitor classes [5] [8].
The hydrophobic interactions within the phosphodiesterase type 5 active site are particularly important for Desmethylene cis-Tadalafil binding [14]. Residues such as valine-782 and leucine-804 form critical hydrophobic contacts that contribute to binding affinity and selectivity [16] [7]. Modifications to the compound's hydrophobic regions directly influence these interactions and consequently affect inhibitory potency [7].
Research findings indicate that the N-methyl substituent on the piperazinedione ring of Desmethylene cis-Tadalafil contributes to binding specificity through interactions with the enzyme's hydrophobic pocket [4] [14]. This structural feature, while smaller than in the parent tadalafil compound due to the absence of the methylene bridge, maintains important contacts with active site residues [1] [14].